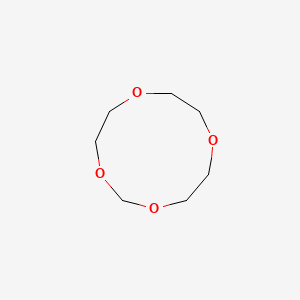
1,3,6,9-Tetraoxacycloundecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,6,9-Tetraoxacycloundecane is a useful research compound. Its molecular formula is C7H14O4 and its molecular weight is 162.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Polymerization Techniques
TGF can undergo cationic polymerization using various initiators such as boron trifluoride etherate and trifluoromethanesulfonic acid. This process has been extensively studied, revealing that the resulting polymers maintain a regular sequence of methylene groups without significant rearrangements during polymerization .
Polymer Characteristics
The polymers derived from TGF exhibit interesting properties:
- Melting Points : Vary with the degree of polymerization and ring size.
- Thermal Behavior : Differential scanning calorimetry (DSC) shows that these polymers have glass transition temperatures (Tg) ranging from -62 °C to -66 °C .
- Ion Conductivity : The ionic conductivity of TGF-based polymers is enhanced compared to traditional polyethers due to their unique molecular structure .
Applications in Electrolytes
One of the most promising applications of TGF is in the development of polymer electrolytes for lithium-ion batteries. Research indicates that TGF-based polymers demonstrate improved lithium ion mobility compared to conventional polyethers like polyethylene oxide (PEO). This is attributed to the unique arrangement of acetal oxygen atoms that facilitate better ion transport mechanisms .
Table 1: Comparison of Ionic Conductivity in Various Polymers
| Polymer Type | Ionic Conductivity (S/cm) | Glass Transition Temperature (°C) |
|---|---|---|
| Poly(1,3-dioxolane) | 1.0 x 10^-4 | -62 |
| Poly(1,3,6,9-Tetraoxacycloundecane) | 2.5 x 10^-4 | -64 |
| Polyethylene Oxide | 5.0 x 10^-5 | -60 |
Case Studies in Drug Delivery Systems
TGF's properties have also been explored in drug delivery systems due to its biocompatibility and ability to form hydrogels. For instance, studies on TGF-based hydrogels have shown their potential for controlled release applications in pharmaceuticals. These hydrogels can encapsulate drugs and release them at controlled rates, making them suitable for various therapeutic applications .
属性
CAS 编号 |
294-59-7 |
|---|---|
分子式 |
C7H14O4 |
分子量 |
162.18 g/mol |
IUPAC 名称 |
1,3,6,9-tetraoxacycloundecane |
InChI |
InChI=1S/C7H14O4/c1-2-9-4-6-11-7-10-5-3-8-1/h1-7H2 |
InChI 键 |
QCADYFDKCVNNSX-UHFFFAOYSA-N |
SMILES |
C1COCCOCOCCO1 |
规范 SMILES |
C1COCCOCOCCO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















